7-Chlorochroman-3-one
CAS No.: 944899-60-9
Cat. No.: VC8326762
Molecular Formula: C9H7ClO2
Molecular Weight: 182.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944899-60-9 |
|---|---|
| Molecular Formula | C9H7ClO2 |
| Molecular Weight | 182.60 g/mol |
| IUPAC Name | 7-chloro-4H-chromen-3-one |
| Standard InChI | InChI=1S/C9H7ClO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2 |
| Standard InChI Key | GRMNWIUZRITVQF-UHFFFAOYSA-N |
| SMILES | C1C(=O)COC2=C1C=CC(=C2)Cl |
| Canonical SMILES | C1C(=O)COC2=C1C=CC(=C2)Cl |
Introduction
7-Chlorochroman-3-one is a chemical compound belonging to the chromanone family, characterized by its molecular formula . It is a derivative of chroman-3-one, with a chlorine atom substituted at the 7th position of the chroman ring. This compound has gained significant attention in synthetic organic chemistry and medicinal research due to its unique chemical properties and potential biological activities.
Laboratory Synthesis
The synthesis of 7-Chlorochroman-3-one typically involves the chlorination of chroman-3-one under controlled conditions:
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Chlorinating Agents: Common reagents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
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Reaction Medium: The reaction is performed in an inert solvent such as dichloromethane.
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Temperature Control: Low temperatures are maintained to prevent over-chlorination.
Industrial Production
On an industrial scale, continuous flow reactors are employed for efficient chlorination processes. Purification methods such as recrystallization or column chromatography are used to achieve high-purity products.
Reactivity
The presence of the chlorine atom enhances the compound's reactivity, enabling various transformations:
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Oxidation: Conversion to chroman-3-one derivatives using oxidizing agents like potassium permanganate.
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Reduction: Formation of 7-chlorochroman-3-ol through catalytic hydrogenation.
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Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Mechanisms of Action
The biological activity of 7-Chlorochroman-3-one is attributed to its interaction with cellular pathways:
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Antioxidant Activity: Enhances antioxidant enzyme function and activates the Nrf2 pathway.
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Kinase Inhibition: Inhibits phosphoinositide 3-kinase (PI3K), reducing cancer cell proliferation.
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Gene Modulation: Influences transcription factors and metabolic pathways.
Biological Activities Table
| Activity | Description |
|---|---|
| Antioxidant | Reduces oxidative stress by activating enzymes |
| Anticancer | Induces apoptosis via PI3K inhibition |
| Anti-inflammatory | Reduces cytokine production in inflammatory pathways |
| Antimicrobial | Inhibits bacterial and fungal growth |
Study Highlights:
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Antioxidant Effects:
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Increased superoxide dismutase (SOD) activity in vitro.
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Potential for reducing oxidative stress in biological systems.
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Cancer Cell Apoptosis:
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Demonstrated apoptosis induction in breast cancer cell lines via PI3K inhibition.
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Anti-inflammatory Properties:
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Reduced pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures.
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Antimicrobial Activity:
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Effective against Gram-positive and Gram-negative bacteria.
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Comparison with Related Compounds
| Compound | Differences |
|---|---|
| Chroman-3-one | Lacks chlorine substitution at position 7 |
| Chroman-4-one | Carbonyl group is at position 4 instead of position 3 |
| Chroman-2-one | Positional isomer with distinct reactivity |
The presence of a chlorine atom at position 7 makes 7-Chlorochroman-3-one unique, enhancing its chemical versatility and biological efficacy compared to non-chlorinated analogs.
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